molecular formula C16H21BN4O7 B10854620 Cefoperazone Batsi

Cefoperazone Batsi

Cat. No. B10854620
M. Wt: 392.2 g/mol
InChI Key: XRLIDGHYXIREDT-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefoperazone Boronic Acid Transition State Inhibitor (BATSI) is a compound designed to inhibit beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics. This compound mimics the transition state of the enzyme’s natural substrate, thereby effectively inhibiting its activity. Cefoperazone BATSI is particularly significant due to its potential to combat antibiotic-resistant bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cefoperazone BATSI involves the reaction of cefoperazone with boronic acid derivatives. The process typically includes the following steps:

    Formation of Cefoperazone Acid: Cefoperazone is first converted to its acid form.

    Reaction with Boronic Acid: The cefoperazone acid is then reacted with a boronic acid derivative under controlled conditions to form the transition state inhibitor.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Cefoperazone BATSI undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions are common, where specific groups in the compound are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms with modified functional groups .

Scientific Research Applications

Cefoperazone BATSI has a wide range of scientific research applications, including:

Mechanism of Action

Cefoperazone BATSI exerts its effects by binding to the active site of beta-lactamase enzymes. This binding mimics the transition state of the enzyme’s natural substrate, thereby inhibiting its activity. The compound targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Similar Compounds:

    Ceftazidime BATSI: Another boronic acid transition state inhibitor with a similar mechanism of action.

    Sulbactam: A beta-lactamase inhibitor used in combination with beta-lactam antibiotics.

    Tazobactam: Another beta-lactamase inhibitor used to enhance the efficacy of beta-lactam antibiotics.

Uniqueness: this compound is unique due to its specific structure and the presence of the cefoperazone moiety, which provides enhanced binding affinity and specificity towards beta-lactamase enzymes. This makes it a potent inhibitor with significant potential in combating antibiotic resistance .

properties

Molecular Formula

C16H21BN4O7

Molecular Weight

392.2 g/mol

IUPAC Name

[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]methylboronic acid

InChI

InChI=1S/C16H21BN4O7/c1-2-20-7-8-21(15(25)14(20)24)16(26)19-12(13(23)18-9-17(27)28)10-3-5-11(22)6-4-10/h3-6,12,22,27-28H,2,7-9H2,1H3,(H,18,23)(H,19,26)/t12-/m1/s1

InChI Key

XRLIDGHYXIREDT-GFCCVEGCSA-N

Isomeric SMILES

B(CNC(=O)[C@@H](C1=CC=C(C=C1)O)NC(=O)N2CCN(C(=O)C2=O)CC)(O)O

Canonical SMILES

B(CNC(=O)C(C1=CC=C(C=C1)O)NC(=O)N2CCN(C(=O)C2=O)CC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.